N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine
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Overview
Description
N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine is a complex organic compound that features a benzyl group, a methyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of an appropriate precursor, followed by the introduction of the benzyl and methyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl group, while reduction could produce a fully saturated derivative.
Scientific Research Applications
N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylamines and oxadiazole derivatives. These compounds share structural features with N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine but may differ in their specific functional groups and overall structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and specific biological activities.
Properties
IUPAC Name |
N-benzyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-20(2,3)23(14-16-10-6-4-7-11-16)15-18-21-19(22-24-18)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTZYHCYYKOUGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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